3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid
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Overview
Description
3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core fused with a benzoic acid moiety, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction. This reaction combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in the presence of triethylammonium acetate (TEAA) under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve scaling up this process using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in microbial growth and inflammation. For example, it may inhibit bacterial cell wall synthesis or block inflammatory cytokine production. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid can be compared with other pyrano[2,3-c]pyrazole derivatives, such as:
6-amino-1,4-dihydro-3-methyl-4-phenylpyrano[2,3-c]pyrazole-5-carbonitrile: This compound also exhibits antimicrobial and anticancer properties but differs in its amino and carbonitrile functional groups.
6-Phenylpyrano[2,3-c]pyrazol-4(1H)-ones: These compounds have similar biological activities but differ in their structural features and specific functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C20H14N2O4 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C20H14N2O4/c1-12-10-16(23)26-19-17(12)18(13-6-3-2-4-7-13)21-22(19)15-9-5-8-14(11-15)20(24)25/h2-11H,1H3,(H,24,25) |
InChI Key |
XNJADJCONHMIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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